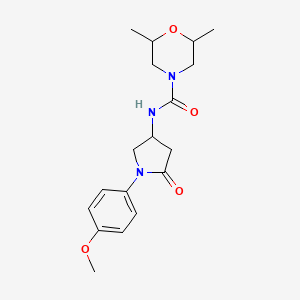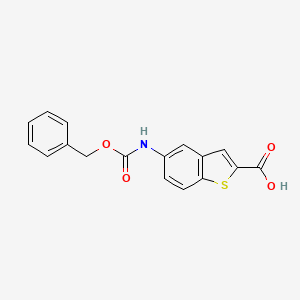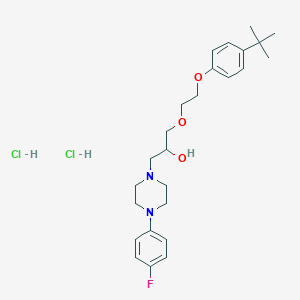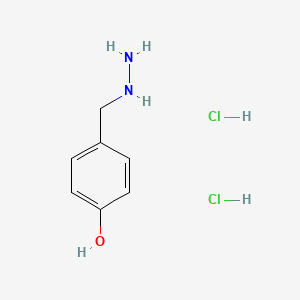![molecular formula C17H11F3N2 B2563129 N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine CAS No. 386717-03-9](/img/structure/B2563129.png)
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neurotoxicity Studies and Parkinson's Disease
Isoquinoline derivatives, structurally related to selective dopaminergic toxins, have been studied for their potential role in neurodegeneration observed in Parkinson's disease. These compounds, including isoquinoline derivatives, are present in various environmental sources and can cross the blood-brain barrier. They have been found to selectively inhibit mitochondrial enzymes, such as NADH ubiquinone reductase and alpha-ketoglutarate dehydrogenase, more potently than MPP+, a known neurotoxin. The toxicity of these derivatives towards dopamine-containing cells is selective but comparatively weak, highlighting their potential role in the pathogenesis of Parkinson's disease through prolonged exposure or high concentrations (McNaught et al., 1998).
Fluorescent Material Development
Research has been conducted on the development of materials with unique fluorescent properties for applications in rewritable and self-erasable fluorescent platforms. For instance, a study focused on halochromic isoquinoline compounds attached to mechanochromic triphenylamine demonstrated tunable solid-state fluorescence. These materials exhibited thermo/mechanochromism and could be used to fabricate rewritable and self-erasable fluorescent platforms, leveraging their fluorescence intensity enhancement in polymer matrices (Hariharan et al., 2016).
Chemical Synthesis and Catalysis
The Ru-catalyzed C-H functionalization of phenylglycine derivatives has been explored for the synthesis of isoquinoline-1-carboxylates and isoindoline-1-carboxylates. This approach highlights the utility of isoquinoline compounds in complex chemical synthesis, facilitating the creation of novel compounds through catalytic methods. Such research underscores the versatility of isoquinoline derivatives in synthetic chemistry, contributing to the development of new materials and pharmaceutical compounds (Ruiz et al., 2017).
Propiedades
IUPAC Name |
N-isoquinolin-5-yl-1-[4-(trifluoromethyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2/c18-17(19,20)14-6-4-12(5-7-14)10-22-16-3-1-2-13-11-21-9-8-15(13)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZBLCVGOUXIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N=CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)


![N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2563050.png)

![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563052.png)

![(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2563057.png)

![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B2563060.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2563061.png)


